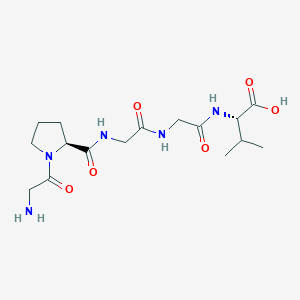

Glycyl-L-prolylglycylglycyl-L-valine

Descripción

Defining the Context of Oligopeptides in Biochemical Investigations

Oligopeptides are short chains of amino acids, the fundamental building blocks of proteins, linked together by peptide bonds. Conventionally, they are defined as molecules containing between two and twenty amino acid residues. wikipedia.orglongdom.org These compounds are of significant interest in biochemistry as they can perform a vast array of functions within biological systems. longdom.org Found in virtually all living organisms, natural oligopeptides are involved in the regulation of nearly all vital processes. researchgate.net

The study of oligopeptides encompasses their generation from larger protein precursors, their chemical structure, spatial configuration, and structure-function relationships. researchgate.netnih.gov Unlike larger proteins, which are typically formed through template synthesis (translation of mRNA), many oligopeptides are generated through the enzymatic cleavage of larger polypeptides. researchgate.net They can act as hormones, neurotransmitters, signaling molecules, and antimicrobial agents. longdom.org Their relatively small size allows for a wide range of structural diversity and functional specificity, making them crucial mediators of cellular communication and regulation. longdom.orgukrbiochemjournal.org

Significance of Glycyl-L-prolylglycylglycyl-L-valine as a Pentapeptide Structure

The compound Glycyl-L-prolylglycylglycyl-L-valine is a pentapeptide, meaning it is composed of five amino acid residues. Its sequence is Glycine-Proline-Glycine-Glycine-Valine (abbreviated as Gly-Pro-Gly-Gly-Val). The significance of this specific structure in biochemical research lies in the unique properties conferred by its constituent amino acids.

The peptide features a high glycine (B1666218) content (three residues), which imparts significant conformational flexibility. zenodo.org Glycine is the smallest amino acid, lacking a side chain, which allows the peptide backbone to adopt a wider range of angles than other amino acids. mdpi.com This flexibility can be crucial for binding to biological targets.

Conversely, the inclusion of a proline residue introduces significant conformational constraints. nih.gov Proline's side chain forms a cyclic structure by bonding back to the backbone amide nitrogen, which restricts rotation and often induces a "kink" or turn in the peptide chain. nih.gov The placement of a proline residue is a key determinant of a peptide's three-dimensional structure and its ability to interact with other molecules. nih.govresearchgate.net The final residue, L-valine, is a hydrophobic amino acid, which can play a role in interactions driven by the hydrophobic effect, such as binding to the core of a protein or a cell membrane.

While specific research on the Gly-Pro-Gly-Gly-Val sequence is not extensively documented in publicly available literature, its structure suggests a molecule with a flexible tail and a constrained turn, a common motif in biologically active peptides that interact with receptors or enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₅O₆ |

| Amino Acid Sequence | Gly-Pro-Gly-Gly-Val |

| Amino Acid Composition | Glycine (3), Proline (1), Valine (1) |

| Peptide Type | Oligopeptide (Pentapeptide) |

Overview of Academic Research Perspectives on Related Peptide Motifs

Academic research into peptide motifs similar to that of Glycyl-L-prolylglycylglycyl-L-valine provides insight into its potential biochemical roles. The two most relevant motifs in this sequence are the Proline-containing motif (Gly-Pro) and the glycine-rich regions.

Proline-Containing Peptides (PCPs): The presence of proline, particularly in a Gly-Pro sequence, is a subject of extensive study. Peptides containing proline are often referred to as glyprolines. nih.gov Research has shown that these peptides are involved in numerous biological processes, including inflammatory responses, neuroprotection, and the regulation of growth factors. nih.govresearchgate.net The unique structural constraints imposed by proline are critical for these functions. nih.gov For example, the Pro-Gly sequence is known to direct β-turn structures, which are essential components of many protein and peptide secondary structures, including β-hairpins. rsc.org Furthermore, peptide bonds involving proline are known to be relatively resistant to degradation by certain mammalian enzymes, potentially increasing the biological lifetime of the peptide. nih.gov

Glycine-Rich Motifs: Glycine-rich regions are frequently found in intrinsically disordered regions (IDRs) of proteins. nih.gov These regions lack a stable three-dimensional structure and instead exist as a conformational ensemble. This structural flexibility, or disorder, is not a lack of function but rather a prerequisite for it. Glycine-rich sequences can act as flexible linkers or "molecular glue," facilitating interactions between other structured domains or promoting the self-assembly of proteins into larger complexes. zenodo.org Research on glycine- and arginine-rich (GAR) motifs highlights the role of flexible glycine residues in providing the multivalency needed for molecular interactions that can lead to processes like liquid-liquid phase separation, a key mechanism for the formation of membraneless organelles in cells. mdpi.comresearchgate.net While the subject peptide lacks arginine, the principle of glycine conferring flexibility to promote molecular interactions remains relevant.

Structure

3D Structure

Propiedades

Número CAS |

742068-47-9 |

|---|---|

Fórmula molecular |

C16H27N5O6 |

Peso molecular |

385.42 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H27N5O6/c1-9(2)14(16(26)27)20-12(23)8-18-11(22)7-19-15(25)10-4-3-5-21(10)13(24)6-17/h9-10,14H,3-8,17H2,1-2H3,(H,18,22)(H,19,25)(H,20,23)(H,26,27)/t10-,14-/m0/s1 |

Clave InChI |

HXZAPIHSFOALGC-HZMBPMFUSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)CN |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Glycyl L Prolylglycylglycyl L Valine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide production. peptide.comluxembourg-bio.com This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.comnih.gov The use of excess reagents drives reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com

Optimization of Resin Chemistry and Loading Parameters

The success of an SPPS protocol is fundamentally dependent on the choice of the solid support and the initial loading of the first amino acid. nih.govnih.gov For the synthesis of Glycyl-L-prolylglycylglycyl-L-valine, the C-terminal residue is L-valine. The choice of resin dictates the C-terminal functionality of the final cleaved peptide.

Resin Selection : To obtain the C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is typically employed. peptide.com The 2-CTC resin is particularly advantageous as its high acid lability allows for the cleavage of the peptide while keeping acid-sensitive side-chain protecting groups intact, which is useful for subsequent fragment condensation. peptide.com If a C-terminal amide is desired, a Rink Amide or PAL resin would be the appropriate choice. nih.govthermofisher.com The physical and chemical properties of the resin, such as its swelling capacity in various solvents, are critical for ensuring efficient diffusion of reagents to the reactive sites. nih.govrsc.org Polystyrene (PS) resins cross-linked with divinylbenzene (B73037) (DVB) are common, but alternatives like polyethylene (B3416737) glycol (PEG)-grafted PS resins (PEG-PS) offer improved swelling in a wider range of solvents. thermofisher.comrsc.org

Loading Parameters : The loading capacity of the resin, defined as the millimoles of reactive sites per gram of resin (mmol/g), is a critical parameter. nih.gov A typical loading for Fmoc-SPPS is in the range of 0.3-0.8 mmol/g. Higher loading can lead to increased steric hindrance and aggregation of growing peptide chains, reducing synthetic efficiency, while very low loading can result in inefficient use of the solid support. The first amino acid, Fmoc-L-Valine, is attached to the resin via an ester linkage, a process that must be carefully optimized to prevent racemization.

Table 1: Comparison of Common Resins for SPPS of Glycyl-L-prolylglycylglycyl-L-valine

| Resin Type | Linker Type | Final C-Terminus | Cleavage Condition | Key Advantages |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Acid | 95% TFA | Standard, cost-effective choice for C-terminal acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Acid | Dilute acid (e.g., 1% TFA) | Mild cleavage preserves side-chain protection; suppresses diketopiperazine formation. nih.gov |

| Rink Amide Resin | Acid-labile linker | Amide | 95% TFA | Standard choice for synthesizing peptide amides. thermofisher.comwpmucdn.com |

| PEG-PS Resin | Varies | Varies | Varies | Improved swelling in diverse solvents, beneficial for aggregating sequences. thermofisher.com |

Cleavage and Deprotection Techniques for the Heptapeptide

The final step in SPPS is the cleavage of the peptide from the resin support, which occurs concurrently with the removal of any permanent side-chain protecting groups. wpmucdn.com Since no side-chain protection is required for Glycyl-L-prolylglycylglycyl-L-valine, this step is simplified to just cleaving the peptide-resin linker.

This process is typically accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comnih.gov While this peptide lacks highly sensitive residues like Tryptophan or Cysteine, the use of scavengers is still recommended to quench reactive carbocations generated from the cleavage of the linker, preventing potential re-attachment or other side reactions. thermofisher.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). The reaction is typically run for 2-3 hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed multiple times to remove residual scavengers and cleavage byproducts. wpmucdn.com

Solution-Phase Peptide Synthesis (SPPS) Approaches

While solid-phase synthesis is dominant, solution-phase synthesis remains a valuable strategy, particularly for large-scale production or the synthesis of protected peptide fragments for convergent approaches. nih.govnih.gov

Segment Condensation and Fragment Coupling Procedures

A convergent or segment condensation strategy involves synthesizing smaller, protected peptide fragments separately and then coupling them together in solution to form the final, full-length peptide. nih.govacs.org This approach can improve the purity of the final product by allowing for the purification of intermediates. For Glycyl-L-prolylglycylglycyl-L-valine, a potential strategy would be a [2+3] fragment coupling:

Fragment 1 : Glycyl-L-proline (Gly-Pro)

Fragment 2 : Glycyl-glycyl-L-valine (Gly-Gly-Val)

These fragments would be synthesized, likely using solution-phase methods or by cleaving them as protected fragments from a highly labile resin like 2-CTC. peptide.com One fragment would have its N-terminus deprotected, while the other would have its C-terminus activated. The two fragments are then coupled in solution. A major challenge in this approach is the risk of racemization at the C-terminal amino acid of the activated fragment. nih.gov To minimize this, the C-terminal residue of the activated fragment should ideally be Glycine (B1666218) or Proline, or the coupling should be performed using racemization-suppressing reagents.

Isolation and Characterization of Synthetic Intermediates

A key advantage of solution-phase synthesis is the ability to isolate and fully characterize all intermediate products. nih.govresearchgate.net After each coupling and deprotection step, the resulting di-, tri-, or larger peptide fragment is isolated from the reaction mixture.

Isolation : Purification techniques for intermediates often involve extraction, precipitation, and crystallization. nih.gov Chromatography, while sometimes avoided to maintain scalability, may be necessary for achieving high purity. nih.gov

Characterization : The identity and purity of each synthetic intermediate and the final peptide must be rigorously confirmed. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC) for assessing purity and quantity, and Mass Spectrometry (MS) to confirm the correct molecular weight. researchgate.netnih.govwaters.com For definitive structural confirmation, techniques like Tandem MS (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to verify the amino acid sequence and stereochemistry. nih.govbiopharmaspec.com

Table 4: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification | Retention time, peak area (% purity), separates final product from impurities. researchgate.net |

| Mass Spectrometry (MS) | Identity confirmation | Molecular weight of the peptide, confirming correct composition. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Sequence verification | Fragmentation pattern provides information about the amino acid sequence. nih.gov |

| Amino Acid Analysis (AAA) | Compositional analysis | Quantifies the relative ratios of constituent amino acids after total hydrolysis. |

| NMR Spectroscopy | Structural elucidation | Provides detailed information on 3D structure and conformation in solution. |

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to overcome many challenges associated with purely chemical peptide synthesis, such as racemization and the need for extensive protecting group strategies.

Enzymatic Ligation for Peptide Bond Formation

Enzymatic ligation is a powerful strategy that involves using enzymes to catalyze the formation of a peptide bond between two smaller, chemically synthesized or recombinantly produced peptide fragments. acsgcipr.org This approach combines the efficiency of chemical synthesis for creating the building blocks with the specificity of an enzyme for the final coupling step. For the synthesis of Glycyl-L-prolylglycylglycyl-L-valine, one could envision the enzymatic ligation of two di- or tri-peptide fragments.

A class of enzymes known as ligases, such as the highly efficient peptide asparaginyl ligases (PALs), are particularly well-suited for this purpose. nih.govnih.gov These enzymes recognize specific C-terminal amino acid residues and catalyze the formation of a peptide bond with an N-terminal amine of another peptide. nih.gov The mechanism involves the formation of an acyl-enzyme intermediate, which is then resolved by the nucleophilic attack of the incoming peptide's N-terminal amine. nih.gov

A potential strategy for synthesizing the target pentapeptide could involve the ligation of a C-terminally activated Glycyl-L-prolylglycine fragment with Glycyl-L-valine. The choice of ligase would depend on its substrate specificity. For instance, enzymes like butelase 1 or VyPAL2 show preferences for certain residues at the ligation site (e.g., Asn, Asp, or Gly at the C-terminus of the donor peptide). nih.govnih.gov Engineering the enzyme or the peptide fragments may be necessary to achieve efficient ligation. The reaction conditions, such as pH and temperature, are optimized to favor the ligation reaction over hydrolysis. nih.govnih.gov

Exploitation of Proteases for Directed Synthesis

While proteases are naturally occurring enzymes that catalyze the hydrolysis (cleavage) of peptide bonds, their catalytic activity can be reversed under specific, non-physiological conditions to favor peptide bond synthesis. nih.govoup.comyoutube.com This process, known as reverse proteolysis or kinetically controlled synthesis, offers a valuable tool for peptide chemists. conicet.gov.ar

In kinetically controlled synthesis, an N-protected amino acid or peptide ester (the acyl donor) reacts with an amino acid or peptide amide/ester (the nucleophile) in the presence of a protease. acsgcipr.org The enzyme, such as subtilisin or thermolysin, accelerates the aminolysis of the ester, forming a new peptide bond. nih.gov The reaction is terminated before the newly formed peptide is hydrolyzed by the same enzyme. Key factors influencing the yield include:

Enzyme Choice: The protease must recognize the acyl donor and the nucleophile.

Reaction Medium: The use of organic co-solvents or biphasic systems can suppress the competing water hydrolysis reaction. acsgcipr.org

pH Optimization: The pH is controlled to ensure the N-terminal amine of the nucleophile is deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolytic activity of the enzyme.

Product Removal: Precipitation or extraction of the product as it forms can drive the equilibrium toward synthesis. acsgcipr.org

For Glycyl-L-prolylglycylglycyl-L-valine, a stepwise enzymatic condensation of amino acid esters or a fragment condensation approach could be employed. For example, a protease could be used to ligate Gly-Pro with Gly-Gly-Val, provided the enzyme's specificity accommodates these sequences.

Purification and Homogeneity Assessment of Synthetic Glycyl-L-prolylglycylglycyl-L-valine

Following synthesis, the crude peptide product is a heterogeneous mixture containing the target peptide, truncated or deletion sequences, and residual byproducts. lcms.cz Rigorous purification and characterization are mandatory to ensure the final product is of the required homogeneity and correct identity. altabioscience.com

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for both the purification and purity assessment of synthetic peptides. lcms.czaltabioscience.comspringernature.com The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically silica-based C18) and a polar mobile phase. altabioscience.com

Peptides are eluted using a gradient of increasing organic solvent concentration, usually acetonitrile, in an aqueous solvent system. peptide.com A strong ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both mobile phases to sharpen peaks and improve resolution. lcms.czpeptide.com The peptide elutes at a characteristic retention time, and its purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, detected typically by UV absorbance at 214-220 nm. lcms.cz A purity level of >98% is often required for research applications. altabioscience.com

Table 1: Hypothetical HPLC Purity Analysis Data for Glycyl-L-prolylglycylglycyl-L-valine Analyst-generated table based on typical HPLC results for synthetic peptides described in literature. lcms.czpeptide.comnih.gov

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time | 15.2 minutes |

| Peak Area | 2,450,000 |

| Total Peak Area | 2,495,000 |

| Calculated Purity | 98.2% |

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for confirming the identity of a synthetic peptide. birmingham.ac.uk Electrospray ionization (ESI) is commonly used to generate charged molecular ions of the peptide, and their mass-to-charge ratio (m/z) is measured to determine the molecular weight. proteomics.com.au For Glycyl-L-prolylglycylglycyl-L-valine (C₁₇H₂₇N₅O₆), the expected monoisotopic mass is 413.1961 g/mol . An ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of 414.1961.

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. proteomics.com.aunih.gov In this technique, the parent ion ([M+H]⁺) is isolated and fragmented, typically via collision-induced dissociation. nih.gov This process preferentially breaks the peptide bonds, generating a series of characteristic fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). creative-proteomics.com The masses of these fragments are measured, and the resulting fragmentation pattern is compared to the theoretical pattern for the expected sequence, providing definitive structural confirmation. nih.govcreative-proteomics.com

Table 2: Theoretical MS and MS/MS Fragmentation Data for [M+H]⁺ of Glycyl-L-prolylglycylglycyl-L-valine Analyst-generated table based on theoretical calculations for peptide fragmentation.

| Ion Type | Sequence | Monoisotopic Mass (m/z) |

|---|---|---|

| Parent Ion [M+H]⁺ | Gly-Pro-Gly-Gly-Val | 414.20 |

| b₁ | Gly | 58.03 |

| b₂ | Gly-Pro | 155.08 |

| b₃ | Gly-Pro-Gly | 212.10 |

| b₄ | Gly-Pro-Gly-Gly | 269.12 |

| y₁ | Val | 118.09 |

| y₂ | Gly-Val | 175.11 |

| y₃ | Gly-Gly-Val | 232.13 |

Amino Acid Compositional Analysis

Amino acid analysis (AAA) provides a quantitative assessment of the amino acid composition of the purified peptide, serving as an orthogonal method to confirm identity and help determine peptide concentration. altabioscience.comnih.govnih.gov The procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically by heating in 6 M hydrochloric acid (HCl) for 24 hours at 110°C. nih.govlibretexts.org

The resulting amino acid mixture is then separated, identified, and quantified, often by ion-exchange chromatography followed by post-column derivatization with ninhydrin, which produces a colored compound that can be measured spectrophotometrically. nih.govnih.gov The molar ratios of the detected amino acids are calculated and compared to the theoretical ratios based on the peptide's sequence. For Glycyl-L-prolylglycylglycyl-L-valine, the expected ratio would be Glycine:Proline:Valine = 3:1:1.

Table 3: Hypothetical Amino Acid Analysis Results for Glycyl-L-prolylglycylglycyl-L-valine Analyst-generated table based on typical AAA results described in literature. nih.govresearchgate.net

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio |

|---|---|---|

| Glycine (Gly) | 3.0 | 2.98 |

| Proline (Pro) | 1.0 | 1.03 |

Structural Elucidation and Conformational Analysis of Glycyl L Prolylglycylglycyl L Valine

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing a dynamic picture of their conformational states. The process begins with sequence-specific resonance assignment, which is the initial and critical step in structure determination. nmims.edu For Glycyl-L-prolylglycylglycyl-L-valine, this would involve a suite of two-dimensional NMR experiments, typically recorded in an aqueous solution to mimic physiological conditions. uzh.ch

A set of experiments including Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) would be used to identify the spin systems of the individual amino acid residues. nmims.eduuzh.ch For instance, glycine (B1666218) is unique as it is the only amino acid that can have two distinct alpha protons (Hα1 and Hα2), which would show a strong cross-peak in a COSY spectrum. utexas.edu Valine's spin system is characterized by its Hα proton coupled to an Hβ proton, which is in turn coupled to two γ-methyl groups. nmims.edu Proline has a distinctive aliphatic spin system and lacks an amide proton, setting it apart from other amino acids. uzh.chutexas.edu

Once the individual spin systems are identified, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed. This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The observed NOEs are crucial for determining the peptide's secondary and tertiary structure. For example, the presence of proline can induce specific turns or helical structures, such as the poly-L-proline II (PPII) helix, which would be identified by specific NOE patterns. nih.gov The cis/trans isomerization of the Gly-Pro peptide bond can also be investigated, as different isomers give rise to distinct sets of NMR signals. nih.gov

The expected chemical shifts for the protons in the amino acid residues of this pentapeptide are summarized in the table below, based on typical random coil values for peptides. Actual values can deviate significantly depending on the secondary structure formed. uzh.ch

| Amino Acid Residue | Expected ¹H Chemical Shift Ranges (ppm) |

| Glycine (Gly) | NH: ~8.33, Hα: ~3.96 |

| L-Proline (Pro) | Hα: ~4.35, Hβ: ~2.06, 1.96, Hγ: ~2.31, Hδ: ~3.29, 3.16 |

| L-Valine (Val) | NH: ~8.1-8.4, Hα: ~4.2-4.4, Hβ: ~2.1-2.3, γ-CH₃: ~0.9-1.0 |

| Data based on general values for amino acids in peptides. nmims.eduuzh.ch |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For Glycyl-L-prolylglycylglycyl-L-valine, the presence of a proline residue is expected to significantly influence the conformation. Proline-containing peptides often adopt a poly-L-proline II (PPII) helix structure, which is a left-handed helix. nih.govresearchgate.net A PPII helical conformation gives a characteristic CD spectrum with a strong negative band around 195-205 nm and a weak positive band near 220-228 nm. researchgate.netacs.org The substitution of glycine residues within a proline-rich sequence can modulate the intensity of these CD signals. researchgate.net The final spectrum would be a population-weighted average of all conformations present in the ensemble. acs.org By analyzing the spectrum, one can estimate the percentage of different secondary structural elements. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a peptide's structure, sensitive to its conformation and hydrogen bonding patterns. researchgate.netfurman.edu These methods probe the vibrational modes of the peptide backbone and amino acid side chains.

The most informative region in the IR and Raman spectra of peptides is the Amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. researchgate.net The exact frequency of the Amide I band is a reliable indicator of the secondary structure. For example, β-sheet structures typically show a strong band in the 1620–1640 cm⁻¹ range, while α-helices are found between 1650–1660 cm⁻¹, and unordered or random coil structures appear around 1640–1650 cm⁻¹. researchgate.net Other important bands include the Amide A band (~3280 cm⁻¹), which is due to N-H stretching and provides information on hydrogen bonding. researchgate.net

| Secondary Structure | Characteristic Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 and 1690 - 1700 |

| Random Coil | 1640 - 1650 |

| β-Turn | Varies, often overlaps with other structures |

| Data from general peptide vibrational studies. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the solution-state structure, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline form. nih.gov

Methods for Crystal Growth and Optimization of the Heptapeptide

The primary and often most challenging step in X-ray crystallography is growing a high-quality, single crystal suitable for diffraction. nih.gov For a peptide like Glycyl-L-prolylglycylglycyl-L-valine, a purity of >95-98% is generally required. creative-biostructure.comcreative-peptides.com

Several methods can be employed for peptide crystallization:

Vapor Diffusion: This is the most common technique, existing in two main setups: hanging drop and sitting drop. nih.govamericanpeptidesociety.org A small drop containing the purified peptide mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. Water slowly diffuses from the drop to the reservoir, concentrating the peptide and inducing crystallization.

Microbatch Crystallization: In this method, small volumes of the peptide and precipitant solution are mixed under oil, which prevents rapid evaporation and allows for slow, controlled crystal growth. americanpeptidesociety.org

Evaporation: A saturated solution of the peptide is prepared, and the solvent is allowed to evaporate slowly, increasing the peptide concentration to the point of precipitation and crystal formation. creative-biostructure.com

Optimization is a critical phase where various parameters are screened to find the ideal conditions for crystal growth. This involves systematically varying the peptide concentration, pH, temperature, and the type and concentration of precipitants (e.g., salts, polymers like PEG, organic solvents). cambrex.com Additives and co-crystallization with ligands can also be used to stabilize a particular conformation and promote crystallization. americanpeptidesociety.org

| Crystallization Method | Description |

| Hanging Drop Vapor Diffusion | A drop of peptide/precipitant solution hangs from a coverslip over a reservoir of precipitant. nih.gov |

| Sitting Drop Vapor Diffusion | The peptide/precipitant drop sits (B43327) on a pedestal within a sealed well containing the precipitant reservoir. nih.gov |

| Microbatch | Small volumes of peptide and precipitant are mixed under a layer of oil to control evaporation. americanpeptidesociety.org |

| Slow Evaporation | Solvent is slowly evaporated from a saturated peptide solution to induce crystallization. creative-biostructure.com |

Diffraction Data Collection and Atomic Resolution Refinement

Once a suitable crystal (typically 0.2-1.0 mm) is obtained, it is exposed to a focused beam of X-rays, often at a synchrotron source. creative-biostructure.comescholarship.org The crystal diffracts the X-rays, producing a pattern of spots on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. nih.gov

The process of determining the structure from the diffraction data involves several computational steps: portlandpress.com

Data Processing: The diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step involves indexing the diffraction spots and integrating their intensities. portlandpress.com

Phase Determination: The "phase problem" is a central challenge in crystallography. For a novel peptide structure, methods like direct methods or, if a heavy atom is incorporated, anomalous diffraction would be used to determine the initial phases. nih.gov

Model Building and Refinement: An initial electron density map is calculated using the intensities and phases. escholarship.org A molecular model of the peptide is then built into this map. This initial model is then refined computationally to improve its fit with the experimental diffraction data. The goal of refinement is to minimize the difference between the observed diffraction data and the data calculated from the model, resulting in an accurate, high-resolution atomic structure. cancer.gov The quality of the final structure is assessed using metrics like the R-value and R-free.

Computational Approaches to Conformational Landscape

The conformational space of a flexible peptide like Glycyl-L-prolylglycylglycyl-L-valine is vast. Computational methods are indispensable for mapping this landscape, identifying predominant structures, and understanding the transitions between them. These approaches simulate the peptide's behavior at an atomic level, governed by the principles of physics.

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, used to model the dynamic nature of biomolecules over time. For Glycyl-L-prolylglycylglycyl-L-valine, an MD simulation would track the movements of every atom in the peptide and surrounding solvent molecules (typically water) by numerically solving Newton's equations of motion. This provides a high-resolution "movie" of the peptide's structural fluctuations, from bond vibrations to large-scale conformational changes.

Simulations can reveal how the peptide folds and unfolds, the flexibility of different regions, and the timescale of these motions. For instance, MD is particularly useful for observing the isomerization of the proline residue, a process that can be computationally challenging due to its slow timescale (microseconds to seconds). nih.govfrontiersin.org Specialized techniques, such as Gaussian accelerated molecular dynamics (GaMD), can be employed to enhance the sampling of such slow events by modifying the potential energy landscape, thereby overcoming the large kinetic barrier between the cis and trans states of the proline peptide bond. nih.govfrontiersin.org

Table 1: Illustrative Parameters for an MD Simulation of Glycyl-L-prolylglycylglycyl-L-valine

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant biological motions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Integration Timestep | 2 femtoseconds | The time interval for solving the equations of motion. |

While MD simulations rely on classical mechanics (force fields), quantum chemical (QC) calculations are based on the principles of quantum mechanics. These methods provide a more fundamental and accurate description of the electronic structure of the peptide. QC calculations can determine the distribution of electrons within the molecule, which governs the nature of chemical bonds, charge distribution (partial charges), and non-covalent interactions like hydrogen bonds and van der Waals forces.

For Glycyl-L-prolylglycylglycyl-L-valine, QC calculations are essential for:

Parameterizing Force Fields: Ensuring the classical force fields used in MD simulations are accurate.

Analyzing Isomer Stability: Precisely calculating the energy difference between the cis and trans conformations of the Gly-Pro peptide bond. Conformational energy calculations can explain the relative stability of different isomers. acs.org

Investigating Reaction Mechanisms: Studying processes like peptide bond formation or hydrolysis by modeling the transition states. researchgate.netmdpi.com

These calculations are computationally intensive and are typically performed on smaller fragments of the peptide or for a limited number of conformations.

A key challenge for a flexible peptide is to adequately explore its vast number of possible conformations. Standard MD simulations can get trapped in local energy minima. Enhanced sampling techniques are therefore employed to overcome energy barriers and map the entire conformational space. nih.gov Methods like Replica Exchange Molecular Dynamics (REMD) and Metadynamics are powerful tools for this purpose. aip.orgacs.org

The results of these extensive sampling simulations are often visualized as a free energy landscape (FEL). The FEL is a plot that shows the free energy of the system as a function of one or more conformational coordinates (e.g., dihedral angles or the distance between two atoms). The valleys on this landscape represent stable or metastable conformational states, while the hills represent the energy barriers that must be overcome to transition between these states. This analysis allows for the identification of the most probable conformations of Glycyl-L-prolylglycylglycyl-L-valine and the kinetic pathways of their interconversion. biorxiv.orgnih.gov

Investigating the Influence of Glycine and Proline Residues on the Heptapeptide Conformation

The primary sequence of Glycyl-L-prolylglycylglycyl-L-valine, with its three glycine residues and one proline residue, dictates a unique conformational behavior where high flexibility is punctuated by a rigid kink.

Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. This lack of a bulky side chain grants the polypeptide backbone exceptional conformational freedom around the glycine residues. The allowable regions in the Ramachandran plot for glycine are much larger than for any other amino acid.

In the Glycyl-L-prolylglycylglycyl-L-valine sequence, the three glycine residues act as flexible hinges. This flexibility is critical for:

Increased Chain Dynamics: The glycine residues allow the peptide chain to rapidly sample a wide range of conformations.

Facilitating Turn Structures: Glycine is frequently found in the tight turns (β-turns) of proteins and peptides. nih.gov Its flexibility allows the peptide backbone to make the sharp reversals in direction that are characteristic of these turns, which can bring distant parts of the peptide into proximity. The Gly-Gly segments, in particular, can promote the formation of loop or turn structures. nih.govnih.gov

In stark contrast to glycine, the proline residue imposes significant conformational restrictions on the peptide backbone. Its side chain is a five-membered ring that connects back to the backbone nitrogen atom. This cyclic structure locks the phi (φ) dihedral angle at approximately -60° to -75°, severely limiting the backbone's local flexibility. nih.gov

The most significant impact of proline, however, is on the preceding peptide bond (Gly-Pro in this case). Unlike other peptide bonds, which strongly favor the trans conformation (ω ≈ 180°), the X-Pro peptide bond has a relatively small energy difference between the trans and cis (ω ≈ 0°) states. acs.orgnih.gov

Table 2: Properties of Key Residues Influencing Conformation

| Amino Acid | Key Structural Feature | Conformational Impact | Typical Dihedral Angle (φ) | Peptide Bond Isomerization |

| Glycine | Single H atom side chain | High flexibility, promotes turn formation nih.govnih.gov | Wide range | Trans favored |

| L-Proline | Cyclic side chain | Restricted backbone, introduces kinks nih.gov | Approx. -60° to -75° | Significant population of both cis and trans isomers nih.govethz.ch |

Molecular Interactions and Biological Activities of Glycyl L Prolylglycylglycyl L Valine in Model Systems

Investigation of Receptor Binding and Ligand Activity

There is currently a lack of specific in vitro binding assay data for Glycyl-L-prolylglycylglycyl-L-valine with any candidate receptors or binding proteins in the public domain.

No formal structure-activity relationship (SAR) studies for analogs of Glycyl-L-prolylglycylglycyl-L-valine are presently documented in scientific literature.

While direct studies on Glycyl-L-prolylglycylglycyl-L-valine are not available, research on related compounds provides some insight into potential metal ion interactions. For instance, studies on N-benzoyl-glycyl-L-valine, a derivative of a dipeptide fragment, have demonstrated its ability to form complexes with various divalent metal ions. lookchem.com Research has shown that the interaction with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II) can be evaluated using pH titration techniques to determine stability constants. lookchem.com

The coordination properties of individual amino acids like L-valine with divalent cations of nickel, copper, and zinc have also been investigated, revealing changes in the molecular structure of the amino acid upon metal binding. researchgate.net These studies often employ a combination of experimental techniques and computational analysis to understand the structure-function relationships of these complexes. researchgate.net

Table 1: Stability Constants (log K) for Metal Complexes with Related Peptide Derivatives This table is illustrative and based on data for N-benzoyl-glycyl-L-valine, not Glycyl-L-prolylglycylglycyl-L-valine.

| Metal Ion | log K1 at 25°C | log K1 at 35°C | log K1 at 45°C |

|---|---|---|---|

| Co(II) | 3.26 | 3.17 | 2.99 |

| Ni(II) | 3.20 | 3.14 | 2.95 |

| Cu(II) | 3.30 | 3.19 | 3.01 |

Data adapted from studies on N-benzoyl-glycyl-L-valine. lookchem.com

Specific data on the interaction between Glycyl-L-prolylglycylglycyl-L-valine and nucleic acids is not available. However, the amino acid composition of a peptide can influence its potential to bind to DNA or RNA. Proteins that bind to nucleic acids are often enriched in specific amino acids. nih.gov For example, G-quadruplex binding proteins show a significant global enrichment in glycine (B1666218), arginine, and valine. nih.gov The presence of glycine and valine in the Glycyl-L-prolylglycylglycyl-L-valine sequence suggests a theoretical potential for interaction with such structures.

The nature of these interactions can be sequence-specific or structure-specific and can involve hydrogen bonds between the amino acid side chains and the DNA bases or backbone. nih.gov For example, arginine can form specific bidentate hydrogen bonds with guanine. nih.gov While the proline residue might introduce structural constraints, the flexible glycine residues could facilitate conformational adjustments for binding.

Modulation of Enzymatic Activity

There is no available research that characterizes Glycyl-L-prolylglycylglycyl-L-valine as either an inhibitor or an activator of any specific enzyme.

Kinetic Analysis of Enzyme-Peptide Interactions

Currently, there is a lack of published research specifically detailing the kinetic analysis of enzymes with Glycyl-L-prolylglycylglycyl-L-valine as a substrate. The enzymatic processing of this peptide would involve peptidases that cleave its peptide bonds. The susceptibility of these bonds to hydrolysis would depend on the specificities of the enzymes present in a given biological system. For instance, the presence of proline may confer some resistance to certain peptidases.

Hypothetically, the kinetic parameters (K_m and k_cat) for the cleavage of this peptide by various proteases could be determined using standard enzyme assays. Such studies would be crucial in understanding its metabolic fate and stability. For example, a study on the production of L-valine in E. coli noted that acetohydroxybutanoate synthase enzymes (AHAS) are involved in its biosynthesis and are subject to feedback inhibition by L-valine. nih.gov This highlights the type of regulatory mechanisms that could potentially be influenced by peptides containing valine.

Table 1: Hypothetical Enzyme-Peptide Interaction Data

| Enzyme Class | Hypothetical Substrate Specificity | Potential Kinetic Outcomes |

|---|---|---|

| Prolidases | Cleavage at the X-Proline bond | Release of N-terminal Glycine and the C-terminal tetrapeptide |

| Aminopeptidases | Sequential cleavage from the N-terminus | Stepwise release of individual amino acids |

Cell-Based Assays for Intracellular Signaling Modulation (In Vitro Studies)

Direct experimental evidence on the effects of Glycyl-L-prolylglycylglycyl-L-valine on intracellular signaling pathways is not available in the current scientific literature. However, based on the activities of its constituent amino acids, particularly L-valine, it is plausible that this peptide could influence key signaling cascades.

L-valine, a branched-chain amino acid (BCAA), is known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. nih.gov Studies on related dipeptides, such as Gly-Leu, have shown activation of the mTOR pathway, leading to increased protein synthesis in intestinal epithelial cells. agriculturejournals.czresearchgate.net Therefore, it is conceivable that Glycyl-L-prolylglycylglycyl-L-valine, upon cellular uptake and potential hydrolysis, could release L-valine and other amino acids, thereby modulating mTOR and other related pathways like the Ras/ERK signaling pathway. nih.gov

There are no specific studies analyzing the impact of Glycyl-L-prolylglycylglycyl-L-valine on gene expression and protein synthesis. However, research on its components suggests potential effects. For instance, L-valine has been shown to stimulate protein synthesis in porcine mammary epithelial cells in a concentration-dependent manner. nih.gov This effect was linked to the upregulation of genes such as Ras, ERK1/2, and p70S6K. nih.gov

Furthermore, studies on broiler chickens have indicated that supplementation with BCAAs, including L-valine, can enhance the expression of insulin-like growth factor 1 (IGF-1) mRNA, a key regulator of growth and protein synthesis. brieflands.com Based on these findings, it is reasonable to hypothesize that Glycyl-L-prolylglycylglycyl-L-valine could influence the expression of genes involved in protein synthesis and cellular growth.

Table 2: Potential Effects on Gene and Protein Expression Based on Constituent Amino Acids

| Cellular Process | Key Genes/Proteins Potentially Affected | Hypothesized Effect |

|---|---|---|

| Protein Synthesis | mTOR, p70S6K, 4E-BP1, IGF-1 | Upregulation |

Hypothesized Role in Cellular Processes (Based on Amino Acid Composition and Related Peptides)

The balance between protein synthesis and degradation, known as protein turnover, is crucial for cellular homeostasis. nih.gov While direct evidence is lacking for Glycyl-L-prolylglycylglycyl-L-valine, its amino acid composition suggests a potential role in these processes. The degradation of cellular proteins is primarily carried out by the ubiquitin-proteasome system and lysosomal autophagy. nih.gov

The availability of amino acids can influence these pathways. For instance, a sufficient supply of amino acids, including BCAAs like valine, generally promotes protein synthesis and can inhibit protein degradation. L-valine has been shown to stimulate protein synthesis without affecting proteolysis in certain cell types. nih.gov The peptide itself could be a source of amino acids following its degradation. The regulation of protein degradation is complex, with specific protein sequences often targeted for degradation. nih.govnih.gov The specific sequence of Glycyl-L-prolylglycylglycyl-L-valine does not correspond to known degradation signals like the destruction box. nih.gov

The L-valine component of this pentapeptide strongly suggests a potential influence on branched-chain amino acid (BCAA) metabolism. BCAAs, including valine, leucine, and isoleucine, are essential amino acids with significant roles in energy metabolism and as signaling molecules. nih.gov The catabolism of BCAAs is a multi-step process involving transamination to their respective α-keto acids. youtube.com

Valine, upon transamination, forms α-ketoisovalerate. nih.govyoutube.com This metabolite can then enter further metabolic pathways. Interestingly, studies have shown that while L-valine stimulates protein synthesis, its α-ketoacid product may not have the same effect. nih.gov Furthermore, valine and its metabolites have been implicated in other metabolic processes, such as triglyceride synthesis in intestinal cells. nih.gov Alterations in BCAA metabolism have also been associated with various disease states, including nonalcoholic fatty liver disease. nih.gov Therefore, Glycyl-L-prolylglycylglycyl-L-valine, as a source of L-valine, could potentially impact these metabolic pathways.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Glycyl-L-prolylglycylglycyl-L-valine |

| Glycine |

| L-proline |

| L-valine |

| Gly-Leu |

| L-leucine |

| L-isoleucine |

| α-ketoisovalerate |

Bioinformatics and in Silico Modeling of Glycyl L Prolylglycylglycyl L Valine

Predictive Modeling of Bioactivity and Target Interactions

Predicting the biological activity of a peptide like Glycyl-L-prolylglycylglycyl-L-valine is a primary goal of in silico modeling. Computational methods can forecast how a peptide might interact with biological systems, its potential therapeutic effects, and the specific protein targets it may bind to. mdpi.comnih.gov These predictive models often leverage machine learning and deep learning algorithms trained on large datasets of known drug-target interactions and peptide bioactivities. nih.govarxiv.org By converting the peptide's amino acid sequence into numerical representations that capture its physicochemical properties, these models can predict its function. nih.govspringernature.com

The process involves several key steps:

Feature Generation : The peptide sequence is converted into a set of numerical descriptors. These can include amino acid composition, physicochemical properties (e.g., hydrophobicity, charge), and structural information. nih.gov

Model Training : A machine learning model, such as a Random Forest or Support Vector Machine, is trained on a curated dataset of peptides with known activities and their corresponding descriptors. nih.govacs.org

Prediction : The trained model is then used to predict the bioactivity of a new peptide, such as Glycyl-L-prolylglycylglycyl-L-valine. oup.com

For Glycyl-L-prolylglycylglycyl-L-valine, predictive models could screen for a range of activities, including antimicrobial, antihypertensive, or anticancer properties, based on patterns learned from extensive peptide libraries. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. rsc.org For peptides, QSAR models are developed by correlating descriptors of the peptide's structure with its experimentally determined activity. acs.orgnih.gov These descriptors can be derived from the amino acid sequence and represent various physicochemical properties like hydrophobicity, electronic properties, and steric effects. acs.org

A QSAR study for a series of peptides analogous to Glycyl-L-prolylglycylglycyl-L-valine would involve:

Dataset Compilation : Synthesizing and testing a series of related peptides where specific amino acids are substituted.

Descriptor Calculation : Calculating numerical descriptors for each peptide in the series.

Model Development : Using statistical methods like multiple linear regression or partial least squares to build a model that links the descriptors to the observed activity. acs.org

Table 1: Hypothetical QSAR Data for a Peptide Series Based on Glycyl-L-prolylglycylglycyl-L-valine This table illustrates the type of data used in a QSAR study. The activity values and descriptor contributions are hypothetical.

| Peptide Sequence | Descriptor 1 (Hydrophobicity) | Descriptor 2 (Molecular Weight) | Descriptor 3 (Charge at pH 7) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| Gly-Pro-Gly-Gly-Val | 1.8 | 441.5 | 0 | 15.2 | 15.5 |

| Gly-Pro-Gly-Gly-Ala | 1.2 | 413.4 | 0 | 25.8 | 26.1 |

| Gly-Pro-Gly-Gly-Leu | 2.1 | 455.5 | 0 | 12.1 | 11.9 |

| Ala -Pro-Gly-Gly-Val | 2.0 | 455.5 | 0 | 18.9 | 18.5 |

| Gly-Ala -Gly-Gly-Val | 1.5 | 413.4 | 0 | 30.4 | 30.7 |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. unina.it These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

A pharmacophore model for Glycyl-L-prolylglycylglycyl-L-valine can be developed using two main approaches:

Ligand-Based : If a set of active peptides with similar mechanisms of action is known, their structures can be superimposed to identify common chemical features. This approach is valuable when the 3D structure of the target receptor is unknown. mdpi.com

Structure-Based : If the 3D structure of the target receptor is available, the interaction points between the peptide and the receptor's binding site can be analyzed to create a pharmacophore model. nih.govresearchgate.net

This model serves as a 3D query for screening large compound databases to find new, structurally diverse molecules that could bind to the same target, potentially with higher affinity or better properties. unina.it

Table 2: Potential Pharmacophoric Features in Glycyl-L-prolylglycylglycyl-L-valine This table outlines the key chemical features of the peptide's constituent amino acids that would be considered in pharmacophore modeling.

| Amino Acid Residue | Key Structural Element | Potential Pharmacophoric Feature(s) |

|---|---|---|

| Glycine (B1666218) (Gly) | Amide backbone | Hydrogen Bond Donor/Acceptor |

| L-Proline (Pro) | Pyrrolidine (B122466) ring | Hydrophobic/Aliphatic feature, Conformational rigidity |

| Glycine (Gly) | Amide backbone | Hydrogen Bond Donor/Acceptor |

| Glycine (Gly) | Amide backbone | Hydrogen Bond Donor/Acceptor |

| L-Valine (Val) | Isopropyl side chain | Hydrophobic/Aliphatic feature |

Molecular Docking Simulations with Protein Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. acs.org The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. acs.orgnih.gov

For Glycyl-L-prolylglycylglycyl-L-valine, the docking process would involve:

Preparation of Structures : Obtaining or modeling the 3D structure of the pentapeptide and the potential target protein. The protein structure is often retrieved from a database like the Protein Data Bank (PDB). nih.gov

Docking Simulation : Using software such as AutoDock or GOLD, the peptide is placed into the defined binding site of the target protein in various conformations. The program then calculates the most likely binding poses. researchgate.net

Analysis of Results : The top-ranked poses are analyzed to examine intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity score helps rank potential targets. acs.org

This technique can help identify the most likely protein targets for the peptide and elucidate the specific amino acid residues involved in the binding interaction. researchgate.nettum.de

Table 3: Illustrative Molecular Docking Results for Glycyl-L-prolylglycylglycyl-L-valine This table presents hypothetical docking scores and key interactions against potential protein targets.

| Target Protein (PDB ID) | Putative Function | Binding Affinity (kcal/mol) | Key Interacting Residues on Target |

|---|---|---|---|

| Target A (e.g., 1O86) | Angiotensin-Converting Enzyme | -8.5 | His353, Glu384, Tyr523 |

| Target B (e.g., 2ONC) | Dipeptidyl Peptidase-IV | -7.9 | Arg125, Glu205, Ser630 |

| Target C (e.g., 3E7G) | Nitric Oxide Synthase | -6.2 | Trp457, Asp597 |

| Target D (e.g., 4FYQ) | Aminopeptidase N | -7.5 | Ala353, Glu402, Tyr477 |

In Silico Proteolysis and Stability Prediction for Glycyl-L-prolylglycylglycyl-L-valine

A significant challenge for peptide therapeutics is their stability in biological environments, as they are susceptible to degradation by proteases. computabio.com In silico proteolysis tools can predict the susceptibility of a peptide to enzymatic cleavage. oup.com By inputting the amino acid sequence of Glycyl-L-prolylglycylglycyl-L-valine into a predictive tool (e.g., PeptideCutter, Rapid Peptides Generator), one can identify potential cleavage sites for a wide range of proteases, such as trypsin, chymotrypsin, and pepsin. oup.commdpi.com

Beyond proteolysis, computational models can predict other aspects of peptide stability. computabio.comnih.gov Machine learning and deep learning models, trained on large datasets of experimentally assessed peptides, can predict stability based solely on the amino acid sequence. crg.euacs.org These models consider factors like conformational flexibility, deamidation sites, and oxidation potential to estimate a peptide's half-life in plasma or under other specific conditions. computabio.com The presence of the proline residue in Glycyl-L-prolylglycylglycyl-L-valine is expected to confer some resistance to proteolysis, as proline can disrupt the secondary structures often recognized by proteases.

Table 4: Predicted In Silico Proteolysis of Glycyl-L-prolylglycylglycyl-L-valine This table shows hypothetical cleavage predictions by common proteases. A "No" indicates that the protease is not predicted to cleave the peptide based on its known specificity.

De Novo Peptide Design and Optimization using Computational Algorithms

De novo peptide design involves creating entirely new peptide sequences with desired properties, often using computational algorithms without relying on a pre-existing template from nature. nih.gov However, these algorithms can also be used to optimize an existing peptide like Glycyl-L-prolylglycylglycyl-L-valine. The goal is to enhance its activity, stability, or specificity by making targeted amino acid substitutions. pnas.org

Computational design strategies include:

Structure-Based Design : Using the 3D structure of a peptide-receptor complex, algorithms can suggest mutations that improve binding interactions. researchgate.net

Sequence-Based Design : Machine learning models, including generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on libraries of active peptides to generate new sequences with a high probability of being active. nih.gov

Multi-Objective Optimization : Evolutionary algorithms can be employed to simultaneously optimize several properties, such as increasing binding affinity while also improving metabolic stability. nih.gov

Starting with Glycyl-L-prolylglycylglycyl-L-valine, these algorithms could explore the "sequence space" around the original peptide to identify novel variants with superior therapeutic potential. pnas.orgnih.gov

Table 5: Comparison of Computational Peptide Design Approaches This table summarizes different strategies that could be applied to optimize Glycyl-L-prolylglycylglycyl-L-valine.

| Design Approach | Principle | Input Requirement | Potential Outcome for Optimization |

|---|---|---|---|

| Fragment Assembly | Combines small structural fragments from known proteins to build a new peptide backbone. nih.gov | A target 3D fold or structure. | A novel peptide scaffold with improved stability. |

| Sequence-Based Machine Learning | Uses trained neural networks to generate new sequences with desired properties. nih.gov | A large dataset of active/inactive peptides. | New sequences with higher predicted bioactivity. |

| Evolutionary Algorithms | Mimics natural selection by iteratively mutating sequences and selecting for improved fitness (e.g., binding energy). pnas.org | A starting peptide sequence and a scoring function. | Optimized peptide with enhanced affinity and specificity. |

| Rosetta Design | An energy-based method that searches for the optimal amino acid sequence for a given protein backbone. nih.gov | A fixed or flexible peptide backbone structure. | A hyper-stabilized version of the original peptide. |

Derivatization and Analog Development for Research Probes of Glycyl L Prolylglycylglycyl L Valine

Site-Specific Chemical Modification Strategies

Site-specific modifications allow for the precise alteration of the peptide's structure to introduce desired functionalities without disrupting its core pharmacophore. These strategies are fundamental for developing targeted research probes.

N-terminal and C-terminal Functionalization

The N-terminus (Glycine) and C-terminus (Valine) of Glycyl-L-prolylglycylglycyl-L-valine represent primary sites for chemical modification. Functionalization at these positions can be achieved without altering the internal amino acid sequence, which may be crucial for its biological activity.

N-terminal Functionalization: The primary amine of the N-terminal Glycine (B1666218) is a versatile handle for various chemical conjugations. Acylation with activated esters, such as N-hydroxysuccinimide (NHS) esters, is a common method to introduce a wide range of functional groups. nih.gov For instance, acylation can be used to attach reporter groups, lipophilic moieties to enhance membrane permeability, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. Another approach involves reductive amination, where the N-terminal amine reacts with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine.

| Modification Site | Strategy | Reagents | Potential Application |

|---|---|---|---|

| N-terminus (Glycine) | Acylation | NHS-esters, Anhydrides | Attachment of fluorescent dyes, biotin (B1667282), PEG |

| N-terminus (Glycine) | Reductive Amination | Aldehydes/Ketones, NaBH3CN | Introduction of specific chemical handles |

| C-terminus (Valine) | Amidation | Amines, EDC, HOBt | Increased stability, conjugation of probes |

| C-terminus (Valine) | Esterification | Alcohols, Acid catalyst | Modulation of polarity and solubility |

Side-Chain Modifications for Enhanced Properties or Labeling

While Glycine lacks a side chain, the Proline and Valine residues in Glycyl-L-prolylglycylglycyl-L-valine offer opportunities for modification, although these are generally more complex than terminal modifications.

The pyrrolidine (B122466) ring of Proline can be hydroxylated at the 3 or 4 positions, which can influence the peptide's conformation and potential for hydrogen bonding. The side chain of Valine , being an isopropyl group, is chemically inert and not readily amenable to direct modification. However, Valine could be substituted with other amino acids bearing functionalizable side chains, such as Lysine (for amine-based modifications), Cysteine (for thiol-based modifications), or an unnatural amino acid with a reactive group. nih.gov For example, replacing Valine with a Lysine residue would introduce a primary amine on the side chain, providing an additional site for labeling or conjugation.

Synthesis of Labeled Glycyl-L-prolylglycylglycyl-L-valine Analogs (e.g., Fluorescent, Isotopic, Biotinylated)

The synthesis of labeled analogs is crucial for tracking the peptide in biological systems, quantifying its concentration, and identifying its binding partners.

Fluorescent Analogs: A common strategy is to conjugate a fluorescent dye, such as Fluorescein isothiocyanate (FITC) or a Rhodamine derivative, to the N-terminal amine of the peptide. researchgate.net This is typically achieved by reacting the peptide with an NHS-ester or isothiocyanate derivative of the dye. The resulting fluorescent peptide can be used in applications like fluorescence microscopy and flow cytometry to visualize its cellular uptake and localization.

Isotopic Analogs: Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the peptide structure. researchgate.net This can be accomplished by using isotopically labeled amino acids during solid-phase peptide synthesis. For instance, using [¹³C₅, ¹⁵N₁]-L-Valine as the C-terminal residue would yield a peptide with a specific mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays. researchgate.net

Biotinylated Analogs: Biotinylation involves the covalent attachment of biotin to the peptide, most commonly at the N-terminus. nih.gov The reaction of the peptide with an activated biotin derivative, such as Biotin-NHS, yields a biotinylated analog. nih.gov The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can then be exploited for various applications, including affinity purification of the peptide's binding partners and in enzyme-linked immunosorbent assays (ELISAs). nih.gov A spacer arm, such as aminocaproic acid, is often incorporated between the peptide and the biotin moiety to minimize steric hindrance. nih.gov

| Label Type | Synthesis Strategy | Example Reagent/Precursor | Research Application |

|---|---|---|---|

| Fluorescent | N-terminal conjugation | FITC-NHS | Cellular imaging, flow cytometry |

| Isotopic | Incorporation during synthesis | ¹³C/¹⁵N-labeled amino acids | Mass spectrometry quantification |

| Biotinylated | N-terminal conjugation | Biotin-NHS | Affinity purification, immunoassays |

Cyclization and Conformational Restriction Strategies for Structure-Activity Studies

Linear peptides like Glycyl-L-prolylglycylglycyl-L-valine often exhibit high conformational flexibility, which can be detrimental to their biological activity and stability. Cyclization is a powerful strategy to introduce conformational rigidity, which can lock the peptide into its bioactive conformation, enhance receptor binding affinity, and increase resistance to enzymatic degradation. altabioscience.comnih.gov

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal Glycine and the C-terminal Valine. nih.gov This can be achieved in solution at high dilution to favor intramolecular cyclization over intermolecular polymerization. The presence of the Proline residue can act as a natural turn-inducer, pre-organizing the linear peptide into a conformation that facilitates cyclization. altabioscience.com

Side-Chain Cyclization: If the peptide sequence were modified to include amino acids with reactive side chains (e.g., Aspartic acid/Glutamic acid and Lysine/Ornithine, or two Cysteines), a variety of side-chain to side-chain cyclization strategies could be employed. These include lactam bridge formation (amide bond), disulfide bridge formation (disulfide bond), or the formation of other stable linkages. nih.gov

| Cyclization Strategy | Bond Formed | Description | Potential Advantage |

|---|---|---|---|

| Head-to-Tail | Amide (Lactam) | The N-terminal amine is linked to the C-terminal carboxyl group. | Increased stability to exopeptidases, defined conformation. |

| Side-Chain to Side-Chain | Disulfide | A disulfide bond is formed between two Cysteine residues introduced into the sequence. | Reversible cyclization under reducing conditions. |

| Side-Chain to Terminus | Amide (Lactam) | The side chain of an acidic or basic amino acid is linked to the opposite terminus. | Creates a constrained loop within the peptide structure. |

Development of Affinity Probes for Identification of Interacting Biomolecules

Affinity probes are analogs of Glycyl-L-prolylglycylglycyl-L-valine that are designed to specifically label and isolate its biological targets, such as receptors or enzymes. The development of such probes is a cornerstone of chemical biology approaches to understanding a ligand's function. nih.gov

A typical affinity probe consists of three key components: the recognition element (the Glycyl-L-prolylglycylglycyl-L-valine sequence), a reactive group for covalent bond formation, and a reporter tag for detection and purification.

Design Principles:

Recognition Element: The core peptide sequence is retained to ensure specific binding to the target biomolecule.

Reactive Group: A chemically reactive moiety, such as a photo-activatable group (e.g., an azido (B1232118) or benzophenone (B1666685) group) or an electrophilic group (e.g., a fluoromethylketone or an acrylamide), is incorporated. This group remains inert until it is in close proximity to the binding site, at which point it can be activated (e.g., by UV light) to form a covalent bond with the target.

Reporter Tag: A reporter tag, such as biotin or a fluorescent dye, is included to allow for the detection and isolation of the covalently labeled target protein. The tag is often attached via a flexible linker to minimize interference with binding.

For example, a biotinylated and photo-activatable analog of Glycyl-L-prolylglycylglycyl-L-valine could be synthesized. This probe would first be allowed to bind to its target in a cellular lysate or in living cells. Subsequent exposure to UV light would trigger the photo-activatable group to form a covalent linkage with the target protein. The biotin tag would then allow for the specific capture of the probe-target complex using streptavidin-coated beads, enabling the identification of the interacting protein by techniques such as mass spectrometry.

Future Directions and Emerging Research Avenues for Glycyl L Prolylglycylglycyl L Valine Investigations

Integration with Advanced Omics Technologies (e.g., Peptidomics, Metabolomics)

Future investigations could leverage advanced omics technologies to understand the broader biological context of Glycyl-L-prolylglycylglycyl-L-valine. Peptidomics, the comprehensive study of peptides in a biological system, could be employed to identify the natural occurrence of this peptide, potentially as a breakdown product of larger proteins like elastin (B1584352) or serum amyloid A. nih.govmdpi.com By analyzing tissues under various physiological and pathological conditions, peptidomics could reveal correlations between the presence of this peptide and specific cellular states.

Metabolomics, the study of small molecules, could provide insights into the metabolic pathways influenced by Glycyl-L-prolylglycylglycyl-L-valine. For instance, studies on elastin hydrolysates containing the GPGGVGAL sequence have shown effects on UV-damaged fibroblasts. mdpi.com Metabolomic profiling of cells treated with Glycyl-L-prolylglycylglycyl-L-valine could identify changes in cellular metabolism, potentially linking the peptide to pathways involved in cellular stress responses or extracellular matrix maintenance.

Table 1: Potential Omics-Based Research Approaches

| Omics Technology | Research Question | Potential Outcome |

| Peptidomics | Is Glycyl-L-prolylglycylglycyl-L-valine naturally present in biological tissues? | Identification of the peptide's origin and potential physiological relevance. |

| Metabolomics | How does Glycyl-L-prolylglycylglycyl-L-valine affect cellular metabolism? | Understanding the downstream biological effects and mechanisms of action. |

Application of Advanced Imaging Techniques for In Vitro and In Vivo (Non-human) Localization

To understand the cellular and tissue-level distribution of Glycyl-L-prolylglycylglycyl-L-valine, advanced imaging techniques will be crucial. By labeling the peptide with fluorescent tags or radioisotopes, its uptake, localization, and clearance can be tracked in vitro in cell cultures and in vivo in non-human animal models. Techniques like confocal microscopy and positron emission tomography (PET) could visualize the peptide's interaction with cells and its biodistribution.

Given that related elastin-derived peptides are known to interact with skin cells, imaging studies could focus on dermal tissues to observe if Glycyl-L-prolylglycylglycyl-L-valine accumulates in the extracellular matrix or is internalized by fibroblasts. nih.gov

Exploration of Post-Translational Modifications and Their Impact on Heptapeptide Function

While Glycyl-L-prolylglycylglycyl-L-valine is a relatively small peptide, the potential for post-translational modifications (PTMs) should not be overlooked, particularly in the context of its parent proteins. The constituent amino acids, glycine (B1666218), proline, and valine, can undergo various modifications. For instance, proline residues can be hydroxylated, a common PTM in collagen that is crucial for its stability. Investigating whether similar modifications occur on this peptide and how they might alter its structure and function would be a valuable area of research.

Table 2: Potential Post-Translational Modifications

| Amino Acid | Potential Modification | Functional Implication |

| Proline | Hydroxylation | Altered peptide stability and conformation. |

| Valine | Phosphorylation (less common) | Modulation of signaling pathway interactions. |

Development of Novel Methodologies for Comprehensive Peptide Interaction Profiling

A key aspect of understanding the function of Glycyl-L-prolylglycylglycyl-L-valine will be to identify its molecular binding partners. The development of novel methodologies for comprehensive peptide interaction profiling will be essential. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and peptide arrays could be adapted to screen for proteins, receptors, or other molecules that interact with this peptide.

Given that the GPGGV motif is found in structural proteins, it is plausible that Glycyl-L-prolylglycylglycyl-L-valine could interact with components of the extracellular matrix or cell surface receptors. Identifying these interactions will provide critical clues to its biological role.

Potential as a Biochemical Tool in Fundamental Systems Biology Research

The GPGGV sequence is a fundamental repeating unit in spider silk proteins, contributing to their unique mechanical properties of strength and elasticity. researchgate.netresearchgate.net This suggests that Glycyl-L-prolylglycylglycyl-L-valine could serve as a valuable biochemical tool in systems biology research. It could be used to probe the principles of protein folding and self-assembly.

In the field of synthetic biology, peptides containing the GPGGV motif are being explored for the creation of novel biomaterials with tailored properties. igem.orggithub.io Glycyl-L-prolylglycylglycyl-L-valine could be used as a building block in the design of new polymers and hydrogels for applications in tissue engineering and drug delivery. Its impact on the secondary structure, such as the formation of β-sheet structures, could be systematically studied to inform the design of these materials. researchgate.net

Q & A

Q. What experimental protocols are recommended for synthesizing Glycyl-L-prolylglycyglycyl-L-valine (GPGV) in laboratory settings?

Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry for stepwise elongation. Critical parameters include:

Q. How should researchers characterize the purity and structural integrity of GPGV post-synthesis?

- Analytical HPLC : Use a binary gradient system (detection at 214 nm) to confirm ≥95% purity .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+: ~452.5 Da) .

- Circular dichroism (CD) : Assess secondary structure in aqueous buffer (pH 7.4) to detect proline-induced conformational rigidity .

Q. What storage conditions are critical for maintaining GPGV stability?

- Temperature : Store lyophilized powder at –20°C in airtight, light-resistant containers .

- Solubility : Reconstitute in degassed, ultrapure water (pH 5–6) to prevent hydrolysis; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for GPGV analogs?

- Dose-response validation : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding assays) and negative controls .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means; report effect sizes and confidence intervals .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers or batch effects .

Q. What computational strategies are effective for modeling GPGV interactions with enzymatic targets?

Q. How can in vivo studies of GPGV be designed to minimize off-target effects?

- Pharmacokinetic profiling : Measure plasma half-life (t½) via LC-MS/MS after intravenous administration in rodent models .

- Tissue distribution : Radiolabel GPGV with ³H or ¹⁴C for autoradiography; validate specificity using knockout models .

Methodological Challenges and Solutions

Q. What are the limitations of existing ecotoxicity data for GPGV, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro